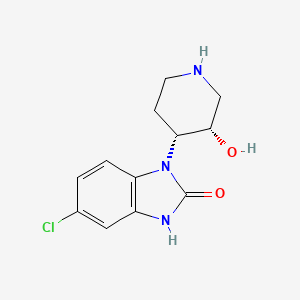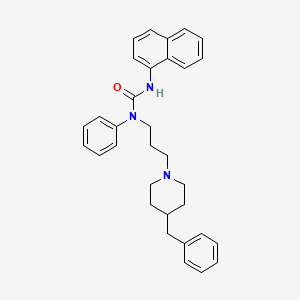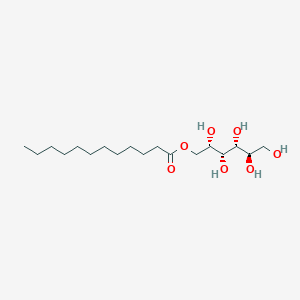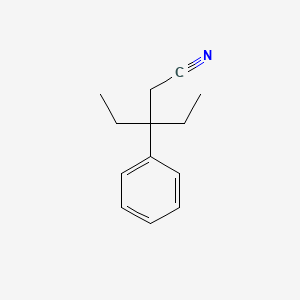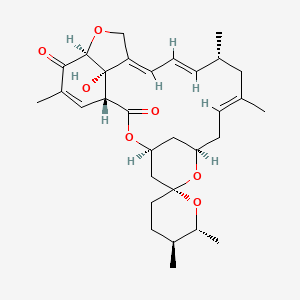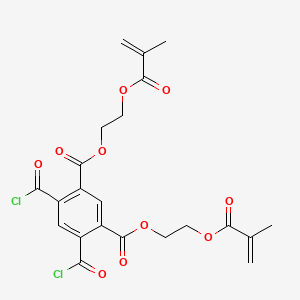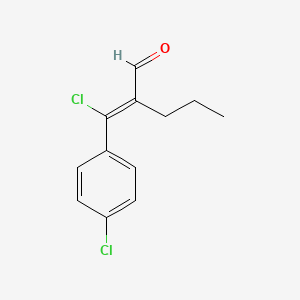
3,7,11-Trimethyldodeca-6,10-dien-1-yn-3-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7,11-Trimethyldodeca-6,10-dien-1-yn-3-yl acetate, also known as nerolidyl acetate, is an organic compound with the molecular formula C17H28O2. It is a colorless to pale yellow liquid with a pleasant floral odor. This compound is commonly used in the fragrance industry due to its sweet, citrusy aroma .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,11-Trimethyldodeca-6,10-dien-1-yn-3-yl acetate typically involves the reaction of 1,6-hexadiene with methyl methacrylate under suitable conditions and catalysts. The reaction proceeds through an addition mechanism to form the desired product .
Industrial Production Methods
Industrial production of this compound often involves the use of advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the product and minimize by-products. The process may include steps such as distillation and purification to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
3,7,11-Trimethyldodeca-6,10-dien-1-yn-3-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or acids.
Reduction: Reduction reactions can convert it into saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.
Major Products Formed
Oxidation: Formation of alcohols and acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of substituted esters and amides.
Applications De Recherche Scientifique
3,7,11-Trimethyldodeca-6,10-dien-1-yn-3-yl acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the fragrance and flavor industry due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of 3,7,11-Trimethyldodeca-6,10-dien-1-yn-3-yl acetate involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nerolidol: A similar compound with a slightly different structure, used in the fragrance industry.
Farnesyl acetate: Another related compound with similar applications in fragrances and flavors.
Uniqueness
3,7,11-Trimethyldodeca-6,10-dien-1-yn-3-yl acetate is unique due to its specific structural features, which contribute to its distinct aroma and chemical reactivity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Propriétés
Numéro CAS |
84434-24-2 |
|---|---|
Formule moléculaire |
C17H26O2 |
Poids moléculaire |
262.4 g/mol |
Nom IUPAC |
[(6E)-3,7,11-trimethyldodeca-6,10-dien-1-yn-3-yl] acetate |
InChI |
InChI=1S/C17H26O2/c1-7-17(6,19-16(5)18)13-9-12-15(4)11-8-10-14(2)3/h1,10,12H,8-9,11,13H2,2-6H3/b15-12+ |
Clé InChI |
HZLKVCNGPBLZPF-NTCAYCPXSA-N |
SMILES isomérique |
CC(=CCC/C(=C/CCC(C)(C#C)OC(=O)C)/C)C |
SMILES canonique |
CC(=CCCC(=CCCC(C)(C#C)OC(=O)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




